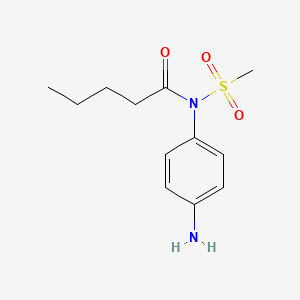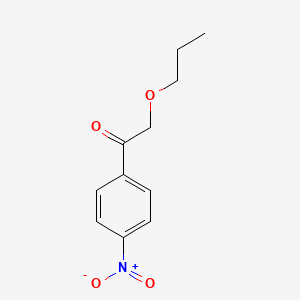
1-(4-Nitrophenyl)-2-propoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-propoxyethan-1-one is an organic compound that features a nitrophenyl group attached to a propoxyethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-propoxyethan-1-one typically involves the reaction of 4-nitrophenyl derivatives with propoxyethanone under controlled conditions. One common method involves the use of 4-nitrophenylacetohydrazonoyl bromide as a precursor, which is then reacted with propoxyethanone in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)-2-propoxyethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyethanone moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2-propoxyethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propoxyethanone moiety.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-propoxyethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-propoxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The propoxyethanone moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-2-propoxyethan-1-one can be compared with other similar compounds such as:
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates and other derivatives with antimicrobial and antioxidant activities.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which combines a nitrophenyl group with a propoxyethanone backbone, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61493-24-1 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-propoxyethanone |
InChI |
InChI=1S/C11H13NO4/c1-2-7-16-8-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
DPTGZRADVAPUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


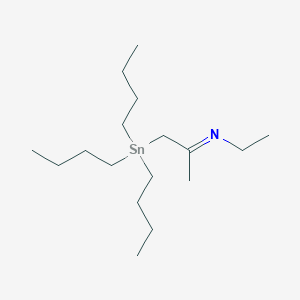

![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
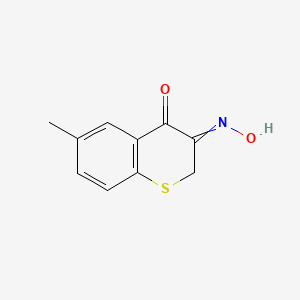
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)
![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
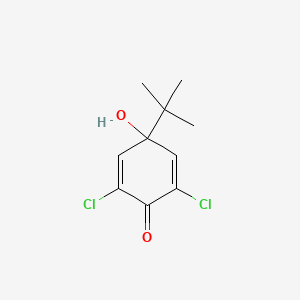
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
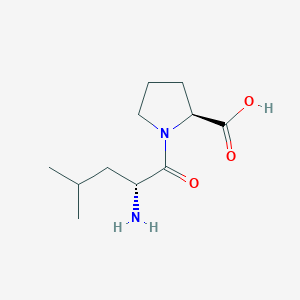
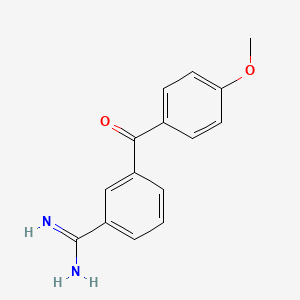
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
